2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran
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Overview
Description
2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran is an organic compound that belongs to the class of benzofurans. It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further fused to a benzofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran typically involves the bromination of 4,5-dimethoxyphenylbenzofuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzofuran ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzofurans depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated benzofurans and reduced benzofuran derivatives.
Scientific Research Applications
2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares similar structural features but differs in the presence of an ethylamine group instead of a benzofuran moiety.
2-Bromo-4,5-dimethoxybenzyl alcohol: Similar in structure but contains a hydroxyl group instead of a benzofuran ring.
Bis(4-bromo-2,5-dimethoxyphenyl)methane: Contains two brominated dimethoxyphenyl groups linked by a methylene bridge.
Uniqueness
2-(2-Bromo-4,5-dimethoxyphenyl)benzofuran is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds .
Properties
Molecular Formula |
C16H13BrO3 |
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Molecular Weight |
333.18 g/mol |
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)-1-benzofuran |
InChI |
InChI=1S/C16H13BrO3/c1-18-15-8-11(12(17)9-16(15)19-2)14-7-10-5-3-4-6-13(10)20-14/h3-9H,1-2H3 |
InChI Key |
DHKJINGEANWBHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC3=CC=CC=C3O2)Br)OC |
Origin of Product |
United States |
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